molecular formula C21H19FN2O6 B297287 2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid

2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid

Cat. No.: B297287
M. Wt: 414.4 g/mol
InChI Key: LQQYUWYEOUBXOY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid involves the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth, induce apoptosis, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid in lab experiments include its potential therapeutic benefits, its ability to inhibit specific enzymes and pathways, and its relatively easy synthesis method. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid include exploring its potential use in the treatment of various diseases, such as cancer and diabetes. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be optimized to improve yield and reduce cost.

Synthesis Methods

The synthesis of 2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid involves several steps. The starting material is 2-(4-hydroxyphenoxy)propanoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenol in the presence of a base to form the ester. The ester is then reacted with the imidazolidine derivative, which is obtained from the reaction of 2,5-dioxoimidazolidine with 2-fluorobenzylamine. The final product is obtained after purification and isolation.

Scientific Research Applications

2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Properties

Molecular Formula

C21H19FN2O6

Molecular Weight

414.4 g/mol

IUPAC Name

2-[4-[(Z)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

InChI

InChI=1S/C21H19FN2O6/c1-12(20(26)27)30-17-8-7-13(10-18(17)29-2)9-16-19(25)24(21(28)23-16)11-14-5-3-4-6-15(14)22/h3-10,12H,11H2,1-2H3,(H,23,28)(H,26,27)/b16-9-

InChI Key

LQQYUWYEOUBXOY-SXGWCWSVSA-N

Isomeric SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OC

Origin of Product

United States

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